
Pyr-His-Pro-AMC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyr-His-Pro-AMC, also known as pyroglutamyl-histidyl-prolyl-7-amino-4-methylcoumarin, is a synthetic peptide substrate commonly used in biochemical assays. This compound is particularly valuable in the study of enzyme kinetics and activity, especially for enzymes that cleave peptide bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyr-His-Pro-AMC typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-purity reagents and stringent quality control measures ensures the production of high-quality peptide substrates.
Análisis De Reacciones Químicas
Types of Reactions
Pyr-His-Pro-AMC undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by specific enzymes, leading to the cleavage of the peptide bond.
Oxidation: Involving the amino acid residues, particularly histidine.
Substitution: Reactions involving the modification of the amino acid side chains.
Common Reagents and Conditions
Hydrolysis: Enzymes such as proteases are commonly used under physiological conditions (pH 7.4, 37°C).
Oxidation: Oxidizing agents like hydrogen peroxide can be used under controlled conditions.
Substitution: Various chemical reagents, such as acylating agents, can be used to modify the peptide.
Major Products
Hydrolysis: Produces individual amino acids or smaller peptide fragments.
Oxidation: Results in oxidized amino acid residues.
Substitution: Yields modified peptides with altered functional groups.
Aplicaciones Científicas De Investigación
Pyr-His-Pro-AMC is widely used in scientific research due to its versatility and specificity. Some key applications include:
Enzyme Kinetics: Used to study the activity and kinetics of proteases and other peptide-cleaving enzymes.
Biochemical Assays: Employed in various assays to measure enzyme activity, including fluorescence-based assays.
Drug Development: Utilized in screening potential inhibitors of proteases, aiding in the development of therapeutic agents.
Diagnostic Tools: Incorporated in diagnostic assays to detect enzyme activity in clinical samples.
Mecanismo De Acción
Pyr-His-Pro-AMC functions as a substrate for specific enzymes, particularly proteases. The enzyme cleaves the peptide bond between the proline and 7-amino-4-methylcoumarin, releasing the fluorescent 7-amino-4-methylcoumarin. This fluorescence can be measured to determine enzyme activity. The molecular targets include the active sites of proteases, and the pathway involves the hydrolysis of the peptide bond.
Comparación Con Compuestos Similares
Similar Compounds
Pyr-RTKR-AMC: Another peptide substrate with a similar structure but different amino acid sequence.
TRH-AMC: A substrate used for studying thyrotropin-releasing hormone activity.
Uniqueness
Pyr-His-Pro-AMC is unique due to its specific amino acid sequence, which makes it an ideal substrate for certain proteases. Its high sensitivity and specificity in fluorescence-based assays make it a valuable tool in biochemical research.
Propiedades
Fórmula molecular |
C26H28N6O6 |
|---|---|
Peso molecular |
520.5 g/mol |
Nombre IUPAC |
N-[3-(1H-imidazol-5-yl)-1-[2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H28N6O6/c1-14-9-23(34)38-21-11-15(4-5-17(14)21)29-25(36)20-3-2-8-32(20)26(37)19(10-16-12-27-13-28-16)31-24(35)18-6-7-22(33)30-18/h4-5,9,11-13,18-20H,2-3,6-8,10H2,1H3,(H,27,28)(H,29,36)(H,30,33)(H,31,35) |
Clave InChI |
MZUKTPVHFSNFMB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)C5CCC(=O)N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


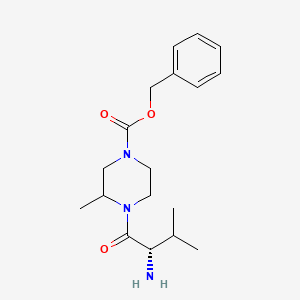
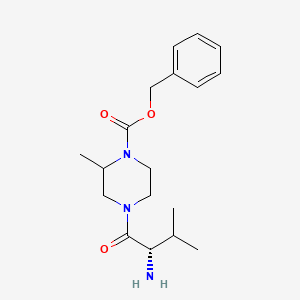
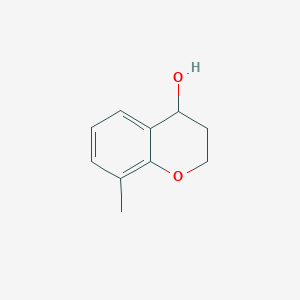
![2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one;dihydrochloride](/img/structure/B12326941.png)

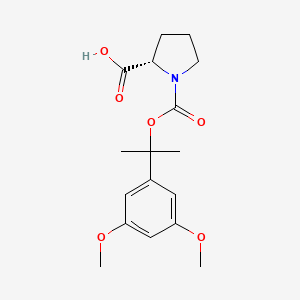
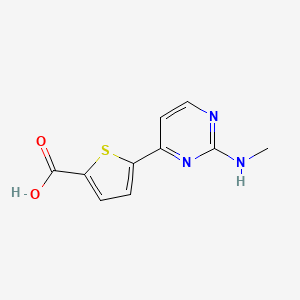
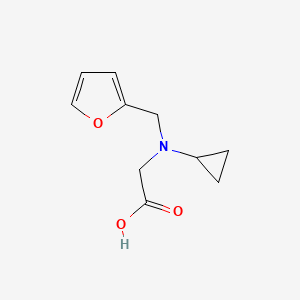
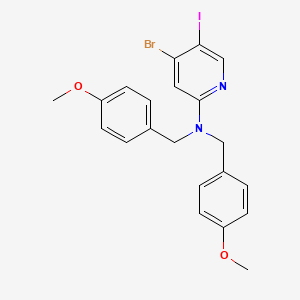
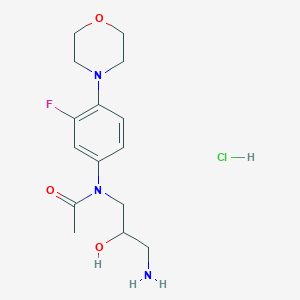


![5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one; 3'-Dimethylallylgenistein](/img/structure/B12326997.png)
![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-ethenylphenoxy)oxane-3,4,5-triol](/img/structure/B12326998.png)
